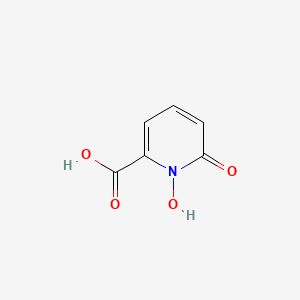

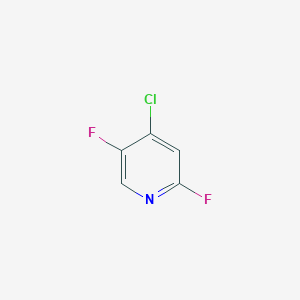

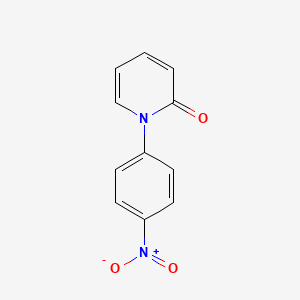

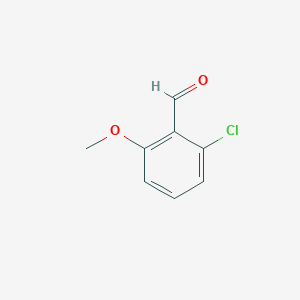

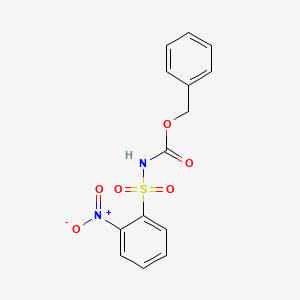

![molecular formula C7H7N3O B1589452 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 268547-52-0](/img/structure/B1589452.png)

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Vue d'ensemble

Description

5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a chemical compound with the molecular formula C11H10N4O . It is a selective agonist for the GABAA receptor and has been studied for its potential use as an anxiolytic and sedative drug .

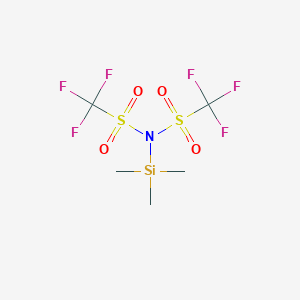

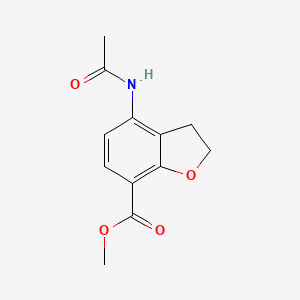

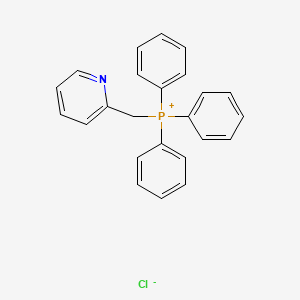

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, has been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be found in various databases . These include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique

Synthesis of Biologically Active Molecules

The core structure of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a scaffold for synthesizing various biologically active molecules. Its similarity to purine bases like adenine and guanine makes it a valuable precursor in medicinal chemistry .

Development of Anticancer Agents

Derivatives of this compound have been explored for their potential as anticancer agents. The ability to modify the pyrazolopyridine system allows for the creation of targeted molecules that can interfere with cancer cell proliferation .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazolo[4,3-b]pyridin derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action involves modulating inflammatory pathways in the body .

Neuroactive Agent Research

This compound is also studied as a neuroactive agent. It has the potential to influence neurological pathways and could lead to treatments for various neurological disorders .

Fluorescent Probes for Bioimaging

Due to its high fluorescence, this compound is used in the synthesis of fluorescent probes. These probes are essential tools in bioimaging, allowing researchers to visualize biological processes in real-time .

PPARα Activation Studies

The structural basis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol allows for the activation of PPARα, a receptor involved in lipid metabolism. This application is significant for understanding metabolic diseases and developing related therapeutics .

Mécanisme D'action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 5-methyl-1h-pyrazolo[4,3-b]pyridin-7-ol belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol may interact with biological targets in a similar manner to these purine bases.

Result of Action

Compounds with similar structures have shown significant inhibitory activity , suggesting that 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol may have similar effects.

Propriétés

IUPAC Name |

5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOWWRNZIQCTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468057 | |

| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94220-37-8, 268547-52-0 | |

| Record name | 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94220-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

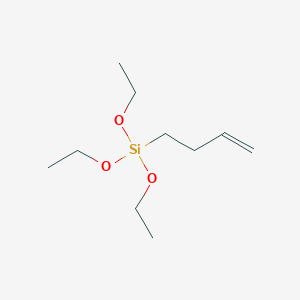

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)

![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)